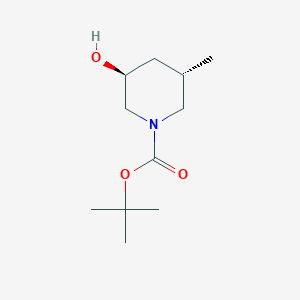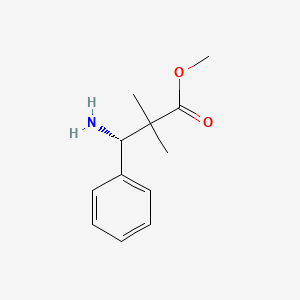
(S)-Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of a suitable amino acid derivative with a methylating agent. For example, the compound can be synthesized by the esterification of (3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation.
化学反应分析
Types of Reactions
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
科学研究应用
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.
相似化合物的比较
Similar Compounds
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid: Similar structure but lacks the ester group.
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylbutanoate: Similar structure but with an additional carbon in the backbone.
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpentanoate: Similar structure but with two additional carbons in the backbone.
Uniqueness
Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a phenyl group allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1 |
InChI 键 |
CMWWHIMPISTSBA-JTQLQIEISA-N |
手性 SMILES |
CC(C)([C@H](C1=CC=CC=C1)N)C(=O)OC |
规范 SMILES |
CC(C)(C(C1=CC=CC=C1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


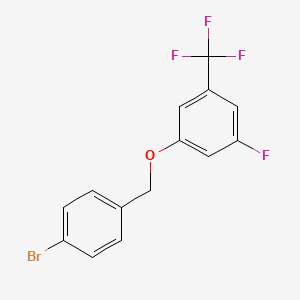
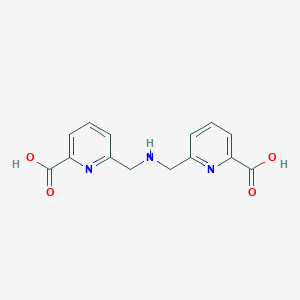
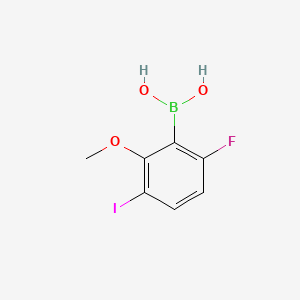
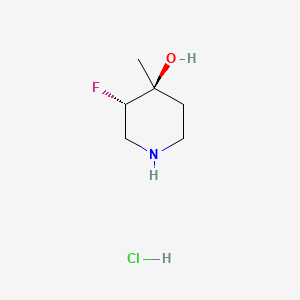
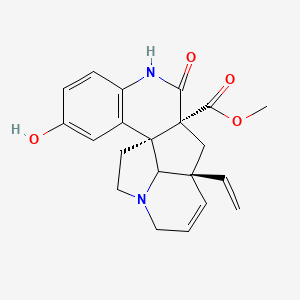
![tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate](/img/structure/B14026368.png)
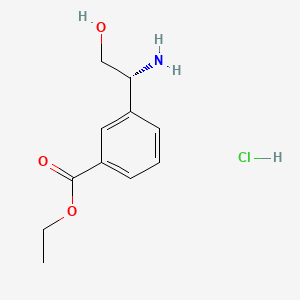

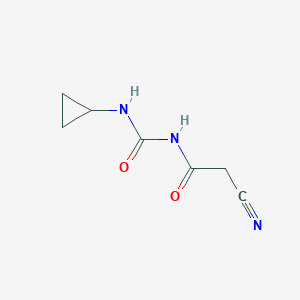
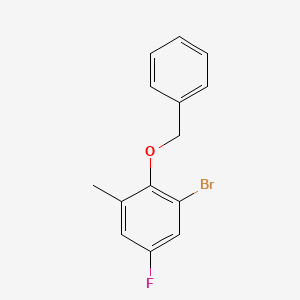
![Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14026412.png)
